molecular formula C10H8N2O2 B5913787 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile

Cat. No.: B5913787
M. Wt: 188.18 g/mol
InChI Key: JYCOLBDXPMXJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an appropriate nitrile compound, followed by cyclization and oxidation steps . The reaction conditions often include the use of strong acids or bases, and the process may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted indolizine compounds .

Scientific Research Applications

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-7-methyl-2-oxo-2,3-dihydroindolizine-6-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxy and nitrile functional groups.

Properties

IUPAC Name

2-hydroxy-7-methyl-5-oxo-3H-indolizine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-2-7-3-8(13)5-12(7)10(14)9(6)4-11/h2-3,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCOLBDXPMXJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CC(=CC2=C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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